molecular formula C10H14BrNO B587526 2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 CAS No. 1794787-00-0

2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6

Cat. No. B587526
CAS RN: 1794787-00-0
M. Wt: 250.169
InChI Key: MOVOYJFCKMYLHQ-WFGJKAKNSA-N
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Description

“2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is used as a pharmaceutical intermediate .


Synthesis Analysis

The compound “this compound” was synthesized in a good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS) and finally, the structure was confirmed by X-ray diffraction (XRD) studies .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H13BrO2. The average mass is 257.124 Da and the monoisotopic mass is 256.009888 Da .

Scientific Research Applications

Metabolism Studies

In a study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and other metabolites were identified, suggesting multiple metabolic pathways in rats (Kanamori et al., 2002).

Chemical Synthesis and Properties

A study on estrogenic and antiestrogenic activities of tamoxifen analogues, including those with a 2-(4-phenoxy)phenoxy-N,N-dimethylethylamine structure, demonstrated a range of receptor binding affinities and biological activities (Ruenitz et al., 1982).

Antioxidant Activity

2,6-Bis (1.1-dimethylethyl)-4-methylphenol (BHT), a related compound, was found to exhibit significant antioxidant activity in a study involving a halophyte plant (Bouftira et al., 2007).

Polymerization Processes

A study on azobenzene-based initiators for atom transfer radical polymerization, including 2-bromopropionic acid 4-[4-(2-bromopropionyloxy)phenylazo]phenyl ester, revealed insights into the polymerization process and molecular properties of the resulting polymers (Wang et al., 2005).

Reaction Kinetics

Research on the reaction kinetics of synthesizing 2-Azido-N,N-dimethylethylamine Hydrochloride showed the reaction to be second-order with specific rate constants and activation energy, highlighting its potential as a liquid fuel replacement (Li Gang, 2013).

Drug Quantification

A study focused on synthesizing 13C6-labelled phenethylamine derivatives for drug quantification in biological samples, providing a method for accurate drug monitoring and analysis (Karlsen et al., 2014).

Radical Formation in Treatment of Poisoning

Investigation into 4-Dimethylaminophenol (DMAP), a treatment for cyanide poisoning, identified the formation of 4-(N,N-dimethylamino) phenoxyl radical and its properties, contributing to understanding the treatment's mechanism (Eyer & Lengfelder, 1984).

Safety and Hazards

“2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromophenoxy)-N,N-bis(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVOYJFCKMYLHQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)Br)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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